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For Immediate Release

Basel, Switzerland – December 2, 2025 – This technical guide provides an in-depth overview of

IWY357, a novel, next-generation antimalarial compound currently in early clinical

development. Developed by Novartis, IWY357 is a small molecule drug candidate positioned to

address the urgent need for new treatments against drug-resistant malaria, a significant global

health threat. This document is intended for researchers, scientists, and drug development

professionals, offering a consolidated view of the available data, relevant experimental

methodologies, and the biological context of its therapeutic action.

Executive Summary
IWY357 is a promising antimalarial agent that has progressed to Phase 1 clinical trials.[1] It

targets the asexual blood stages of Plasmodium falciparum, the deadliest species of the

malaria parasite.[1][2] Preclinical data indicates that IWY357 possesses several key attributes

desirable in a modern antimalarial drug: a novel mechanism of action, rapid parasite killing, a

low potential for the selection of resistant mutants, and no cross-resistance with existing

antimalarial drugs.[3][4] While specific quantitative efficacy data remains proprietary at this

early stage of development, this guide summarizes the known characteristics of IWY357 and

provides a detailed framework of the standard experimental protocols likely employed in its

preclinical evaluation.
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IWY357 emerged from a phenotypic screening program and has been advanced through

preclinical development by Novartis. Its chemical structure was first publicly disclosed at the

American Chemical Society (ACS) Fall 2024 meeting.[2][5] The compound is distinguished by

its rapid in vitro and in vivo parasiticidal activity, a feature critical for the fast resolution of

clinical symptoms and preventing the progression to severe malaria.[3]

The table below summarizes the publicly available information on IWY357.

Feature Description Source(s)

Development Status Phase 1 Clinical Trial [1]

Originator Novartis [3]

Compound Class Small Molecule [1]

Therapeutic Target
Asexual blood stages of

Plasmodium falciparum
[2][3]

Mechanism of Action Novel and currently unknown [3][6]

Key Efficacy Features

- Fast-killing in vitro and in

vivo- No cross-resistance to

existing antimalarials- Low

propensity for resistance

selection

[3][4][6]

Pharmacokinetic Profile

- Predicted low human dose

(<100 mg)- Predicted long half-

life in humans

[3]

Product Vision

Treatment of uncomplicated

malaria and resistance

management

[3]

Standardized Methodologies for Antimalarial Drug
Evaluation
While specific experimental protocols for IWY357 have not been publicly detailed, its preclinical

characterization would have relied on a suite of standardized in vitro and in vivo assays
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common in the field of antimalarial drug discovery. The following sections describe these

representative methodologies.

In Vitro Efficacy Assays
3.1.1 Plasmodium falciparum Culture

The foundation of in vitro testing is the continuous culture of the asexual erythrocytic stages of

P. falciparum.

Parasite Strains: A panel of parasite strains is typically used, including drug-sensitive

reference strains (e.g., 3D7, NF54) and well-characterized drug-resistant strains (e.g., K1,

Dd2) to assess cross-resistance profiles.

Culture Medium: Parasites are cultured in human erythrocytes (typically O+) suspended at a

2-5% hematocrit in RPMI-1640 medium. The medium is supplemented with AlbuMAX II or

human serum, hypoxanthine, HEPES buffer, and sodium bicarbonate.

Culture Conditions: Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5%

CO₂, 5% O₂, 90% N₂).

Synchronization: Parasite cultures are often synchronized to a specific developmental stage

(e.g., ring stage) using methods like 5% D-sorbitol treatment to ensure consistency in drug

sensitivity assays.

3.1.2 Parasite Growth Inhibition Assay (SYBR Green I-based)

The SYBR Green I assay is a widely used, fluorescence-based method to quantify parasite

growth and determine the 50% inhibitory concentration (IC₅₀) of a compound.

Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into

96-well microplates. Control wells include drug-free medium (negative control) and a known

antimalarial like chloroquine or artemisinin (positive control).

Assay Initiation: A synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2%

hematocrit) is added to each well.
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Incubation: The plates are incubated for 72 hours under standard culture conditions to allow

for parasite multiplication.

Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood

cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then

added to each well. The dye binds to the parasitic DNA.

Data Acquisition and Analysis: The fluorescence intensity, which is proportional to the

amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate

reader (excitation ~485 nm, emission ~530 nm). The IC₅₀ values are calculated by fitting the

dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Models
The "4-day suppressive test" is the standard primary in vivo assay to evaluate the efficacy of a

test compound in a rodent malaria model.

Animal Model: Swiss or ICR outbred mice are commonly used.

Parasite Strain: Mice are infected intravenously with a lethal strain of rodent malaria parasite,

typically Plasmodium berghei ANKA.

Drug Administration: The test compound is administered to groups of infected mice, usually

once daily for four consecutive days, starting a few hours after infection. Different doses and

routes of administration (e.g., oral, subcutaneous) are tested. A vehicle control group and a

positive control group (treated with a standard drug like chloroquine) are included.

Efficacy Assessment: On day 4 post-infection, thin blood smears are prepared from the tail

blood of each mouse and stained with Giemsa. The percentage of parasitized red blood cells

(parasitemia) is determined by microscopic examination. The percent suppression of

parasitemia for each dose group is calculated relative to the vehicle-treated control group.

Data Analysis: The dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) is

determined from the dose-response curve. The survival of the mice is also monitored daily.
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Visualizing the Antimalarial Drug Discovery and
Action Pathway
To provide a clearer context for the development and mechanism of IWY357, the following

diagrams illustrate the general workflow for antimalarial drug discovery and the life cycle of the

Plasmodium parasite.
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Caption: General workflow for antimalarial drug discovery and development.
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Caption: The life cycle of Plasmodium falciparum and the target of IWY357.
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Conclusion and Future Directions
IWY357 represents a significant advancement in the pipeline of new antimalarial therapies. Its

novel mechanism of action and potent, fast-acting profile make it a strong candidate for future

combination therapies aimed at overcoming the challenge of drug resistance. As IWY357
progresses through clinical trials, the scientific community awaits the publication of detailed

data on its efficacy, safety, and pharmacokinetic profile in humans. This information will be

critical in fully defining its role in the global effort to control and ultimately eradicate malaria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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